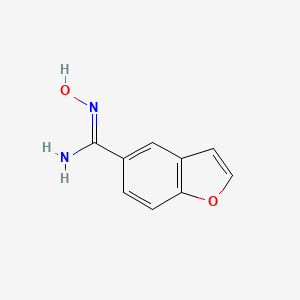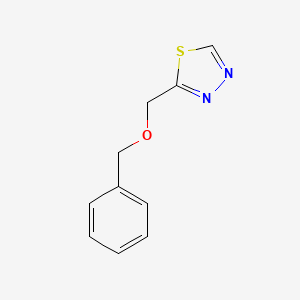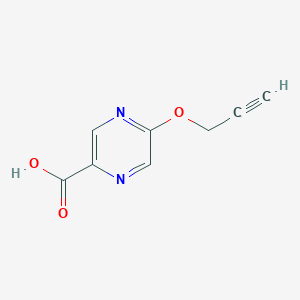
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
2-Methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride shows potential as a corrosion inhibitor. Studies involving quantum chemical and molecular dynamics simulation have indicated its effectiveness in inhibiting the corrosion of iron. This is supported by Density Functional Theory (DFT) calculations and molecular dynamics simulations of related thiazole derivatives (Kaya et al., 2016).
Synthesis of Thiazole Derivatives
The compound is useful in the synthesis of various thiazole derivatives. Research has demonstrated methods for synthesizing thiazole derivatives, which are important in drug discovery programs. This includes processes involving reactions with aromatic amines and sodium thiocyanate, leading to thiazoles (Colella et al., 2018).
Enantiomerically Pure Thiazoles
The synthesis of enantiomerically pure thiazoles, important for various chemical applications, involves compounds similar to this compound. This includes creating optically active thiazole derivatives and studying their reactivity (Gebert & Heimgartner, 2002).
Antimicrobial and Biological Activity
This compound is a precursor in synthesizing thiazole-amines, which have been evaluated for antimicrobial and other biological activities. Such compounds demonstrate effectiveness against various bacterial, fungal, and other pathogenic strains, indicating their potential in developing new therapeutic agents (Amnerkar, Bhongade, & Bhusari, 2015).
Controlled Release Formulations
In agricultural applications, controlled release formulations of related compounds, such as thiamethoxam, have been developed using this compound. These formulations are designed for effective and economic crop protection, demonstrating the compound's relevance in agricultural chemistry (Sarkar et al., 2012).
Propriétés
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFCSIBPRCYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)
![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)









